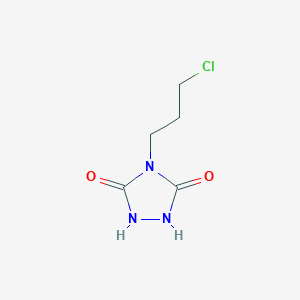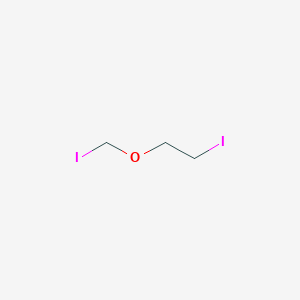
1-Iodo-2-(iodomethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-2-(iodomethoxy)ethane is an organic compound with the molecular formula C3H6I2O It is a halogenated ether, characterized by the presence of iodine atoms attached to an ethane backbone with a methoxy group
Métodos De Preparación
The synthesis of 1-Iodo-2-(iodomethoxy)ethane typically involves the halogenation of ethane derivatives. One common method is the reaction of 2-iodoethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Iodo-2-(iodomethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atoms can yield simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Iodo-2-(iodomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Iodo-2-(iodomethoxy)ethane involves its ability to participate in nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and other fields. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparación Con Compuestos Similares
1-Iodo-2-(iodomethoxy)ethane can be compared with other halogenated ethers, such as:
1-Bromo-2-(bromomethoxy)ethane: Similar in structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
1-Chloro-2-(chloromethoxy)ethane: Contains chlorine atoms, which are less reactive than iodine, affecting its use in synthesis and other applications.
1-Fluoro-2-(fluoromethoxy)ethane: Fluorine atoms provide different chemical properties, such as increased stability and resistance to certain reactions.
Propiedades
Número CAS |
76442-03-0 |
|---|---|
Fórmula molecular |
C3H6I2O |
Peso molecular |
311.89 g/mol |
Nombre IUPAC |
1-iodo-2-(iodomethoxy)ethane |
InChI |
InChI=1S/C3H6I2O/c4-1-2-6-3-5/h1-3H2 |
Clave InChI |
UMKSBSGLEHNFBN-UHFFFAOYSA-N |
SMILES canónico |
C(CI)OCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


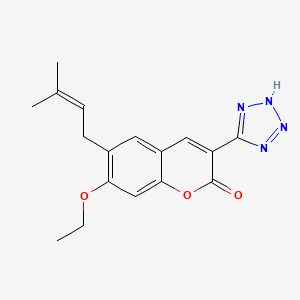
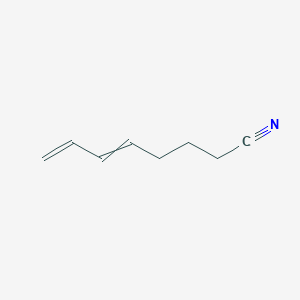
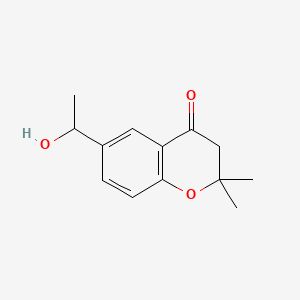
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
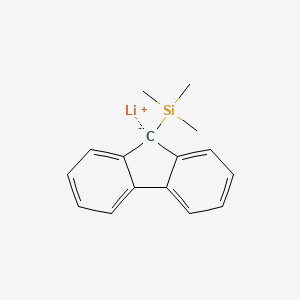
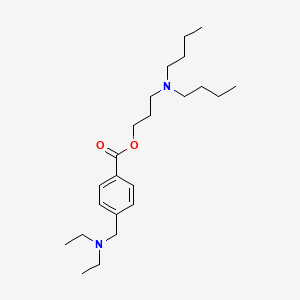
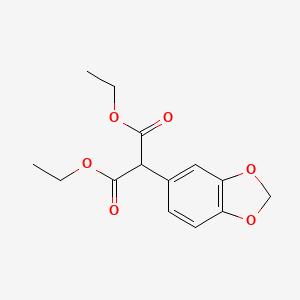
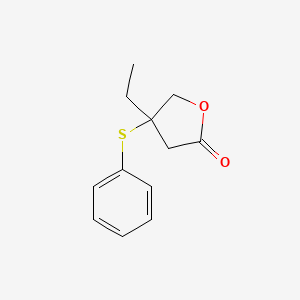
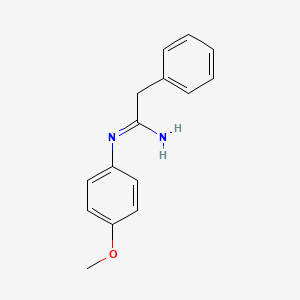
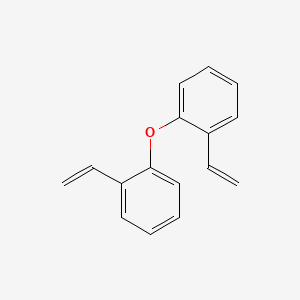
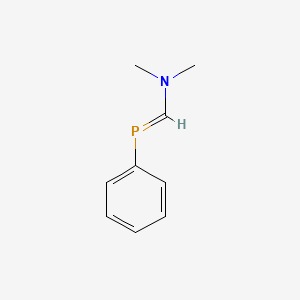
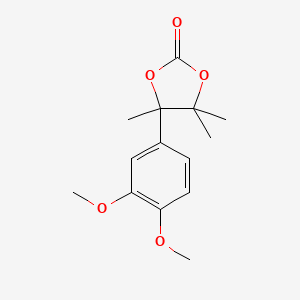
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
